N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound with notable significance in pharmaceutical chemistry. Its structure comprises a 4-fluorophenyl group, a methanesulfonamide group, and a dihydropyrazole ring, contributing to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multi-step processes:
Formation of the pyrazole ring: : This is typically achieved by cyclization reactions involving appropriate hydrazines and 1,3-diketones under reflux conditions.
Introduction of the methanesulfonamide group: : This often requires reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).
Functionalization of the fluorophenyl group: : The 4-fluorophenyl substituent can be introduced via halogenation reactions, with fluorination reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield:
Continuous flow reactors: are often employed to ensure consistent quality and scale-up.
Catalysts: and solvents are carefully selected to enhance reaction rates and selectivity.
Purification methods: such as recrystallization and chromatography are used to achieve high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: : The nitro group, if present, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogen atoms (e.g., fluorine) can participate in nucleophilic substitution reactions, which may be catalyzed by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing agents: : H₂O₂, mCPBA
Reducing agents: : LiAlH₄, Pd/C
Bases: : NaH, KOtBu
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to amine derivatives.
Substitution: : Replacement of halogen with various nucleophiles, forming diversified derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and development of novel compounds.
Biology: : Inhibits specific enzymes or proteins in biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the design of agrochemicals and specialty materials due to its unique structural features.
Wirkmechanismus
Molecular Targets and Pathways
The compound acts by:
Inhibiting enzyme activity: : Binding to active sites of enzymes, disrupting their function.
Modulating signaling pathways: : Interacting with molecular targets, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[5-(4-chlorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Substitutes chlorine for fluorine.
N-{4-[5-(4-bromophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Substitutes bromine for fluorine.
Uniqueness
The presence of the fluorine atom distinguishes it, enhancing its binding affinity and selectivity in biological systems, potentially offering improved therapeutic efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-27-12-19(24)23-18(14-3-7-15(20)8-4-14)11-17(21-23)13-5-9-16(10-6-13)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTNTZOITQGLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.